molecular formula C9H20 B1204451 2,4-Dimethylheptane CAS No. 2213-23-2

2,4-Dimethylheptane

Cat. No. B1204451
CAS RN: 2213-23-2
M. Wt: 128.25 g/mol
InChI Key: AUKVIBNBLXQNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,4-dimethylheptane and related compounds involves various chemical reactions and methodologies. For example, synthesis strategies might include the alkylation of precursors, such as in the case of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid from dimethyl meso-2,5-dibromohexanedioate, illustrating the complexity and multi-step nature of organic synthesis involving heptane derivatives (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Molecular Structure Analysis

The molecular structure of 2,4-dimethylheptane and its homologues has been explored through spectroscopic methods. Conformational analysis of dimethylheptanes, such as 4,4-dimethylheptane, reveals the existence of multiple conformers, shedding light on the flexibility and spatial arrangement of carbon chains in alkane molecules (Crowder, 1986).

Chemical Reactions and Properties

The chemical reactions and properties of 2,4-dimethylheptane include its behavior in combustion and its reaction pathways. For instance, the combustion chemistry of related compounds like 2,5-dimethylhexane has been extensively studied, providing insights into the oxidation mechanisms and reactivity of branched alkanes in different conditions (Sarathy et al., 2014).

Scientific Research Applications

Conformational Analysis

  • Research on similar compounds like 4,4-Dimethylheptane and 3,3-Dimethylheptane indicates the importance of conformational analysis in understanding the structure and behavior of hydrocarbons like 2,4-Dimethylheptane. These studies involve the use of spectroscopic techniques to determine the existence of multiple conformers of these compounds (Crowder, 1986), (Crowder, 1988).

Oxidation Chemistry

  • The oxidation of branched alkanes like 2,6-Dimethylheptane, which shares structural similarities with 2,4-Dimethylheptane, has been studied for its relevance in fuel chemistry. This research combines experimental and computational methods to understand the low-temperature oxidation processes, crucial for developing efficient and cleaner combustion systems (He et al., 2020).

Molecular Structure and Vibrational Analysis

  • Investigations on the molecular structure and vibrational characteristics of dimethylheptanes, including 2,4-Dimethylheptane, provide insights into their physical properties and potential applications. These studies often use infrared spectroscopy and normal coordinate calculations for detailed analysis (Crowder & Lynch, 1985).

Tautomerism Studies

  • Studies on compounds like 3,5-Dimethylheptane-2,4,6-trione, a derivative of dimethylheptanes, explore the concept of tautomerism. This is relevant in understanding chemical reactivity and stability, which can be applied to various fields including pharmaceuticals and material science (Sagara, Kobayashi, & Ueno, 1972).

Kinetic Modeling and Experimental Study

  • Kinetic modeling in conjunction with experimental studies, like those conducted on similar molecules such as 2,6-dimethylheptane, can provide valuable insights into the reaction dynamics and thermodynamic properties of 2,4-Dimethylheptane. These studies are crucial for applications in chemical engineering and combustion processes (Cabani & Ceccanti, 1966).

Chemical Kinetics and Combustion Studies

  • Research into the combustion chemistry of similar compounds, like 2,5-Dimethylhexane, informs on the combustion behavior of 2,4-Dimethylheptane. These studies are fundamental in optimizing fuel formulations for engines and understanding the environmental impact of combustion products (Sarathy et al., 2014).

Environmental Impact and Toxicology

  • Although specific studies on 2,4-Dimethylheptane's environmental impact are limited, related research on compounds like 2,4-D provides a context for understanding its potential environmental and toxicological effects. This is crucial for assessing the safety and regulatory compliance of chemicals (Bus & Hammond, 2007).

properties

IUPAC Name

2,4-dimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-5-6-9(4)7-8(2)3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKVIBNBLXQNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862873
Record name 2,4-Dimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,4-Dimethylheptane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14544
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,4-Dimethylheptane

CAS RN

2213-23-2
Record name (±)-2,4-Dimethylheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2213-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptane, 2,4-dimethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylheptane
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylheptane
Reactant of Route 3
Reactant of Route 3
2,4-Dimethylheptane
Reactant of Route 4
2,4-Dimethylheptane
Reactant of Route 5
2,4-Dimethylheptane
Reactant of Route 6
2,4-Dimethylheptane

Citations

For This Compound
947
Citations
L Clarke, SA Beggs - Journal of the American Chemical Society, 1912 - ACS Publications
In the study of the octanes, which for some years has been in process in this Laboratory, certain relationships have been discovered between chemical constitution and physical …
Number of citations: 2 pubs.acs.org
L Clarke, SA Beggs - Journal of the American Chemical Society, 1912 - ACS Publications
II ch2 methylheptane. By reductionof the nonylene, the saturated octane would be produced. We found, however, that when normal propyl magnesium iodide reacted with the above …
Number of citations: 4 pubs.acs.org
XZ Yan, ZY Wang, L Ma, CF Song… - Journal of Applied …, 2023 - Wiley Online Library
Plutella xylostella Linnaeus (Lepidoptera: Plutellidae) is one of the most important pests of cruciferous vegetables. Mechanically damaged Mentha spicata Linnaeus (Lamiales: …
Number of citations: 1 onlinelibrary.wiley.com
H Wiener - Journal of the American Chemical Society, 1947 - ACS Publications
Discussion The applicability of the method describedhere to boiling points, as well as to properties involved in a chemical reaction and a change of state, re-spectively, serves to support …
Number of citations: 633 pubs.acs.org
T Ligor, M Ligor, A Amann, C Ager… - Journal of breath …, 2008 - iopscience.iop.org
We analysed breath and inhaled room air samples from 39 healthy volunteers (28 non-smokers, 8 smokers and 3 ex-smokers) by SPME–GC-MS. Mixed expiratory and indoor air …
Number of citations: 169 iopscience.iop.org
D Zhang, G Sun, X Zhang - Science of Advanced Materials, 2019 - ingentaconnect.com
In this paper, the volatile organic compounds of polypropylene raw materials were analyzed under the standard of PV3341 (organic compound emission test standard for non-metallic …
Number of citations: 4 www.ingentaconnect.com
W Filipiak, A Sponring, T Mikoviny… - Cancer cell …, 2008 - cancerci.biomedcentral.com
The aim of this work was to confirm the existence of volatile organic compounds (VOCs) specifically released or consumed by lung cancer cells. 50 million cells of the human non-small …
Number of citations: 213 cancerci.biomedcentral.com
H Tang, Y Lu, L Zhang, Z Wu, X Hou, H Xia - Bioscience reports, 2017 - portlandpress.com
Background: The gas human exhaled contains many volatile organic compounds (VOCs), which is related to the health status of body. Analysis of VOCs has been proposed as a …
Number of citations: 18 portlandpress.com
M Narváez-Rivas, E Gallardo… - Food Research …, 2015 - Elsevier
The aim of this work was to investigate the changes in volatile hydrocarbon amounts from subcutaneous fat during the ripening process (987 days) of Iberian ham by purge & trap–gas …
Number of citations: 14 www.sciencedirect.com
T Yoshida - Journal of Applied Toxicology: An International …, 2010 - Wiley Online Library
The interior air of an automobile cabin has been demonstrated in our previous studies to be contaminated by high concentrations of a large variety of aliphatic hydrocarbons diffusing …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.